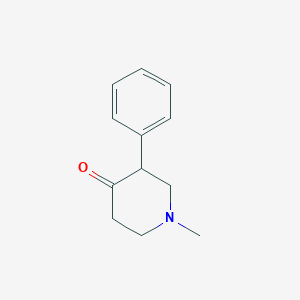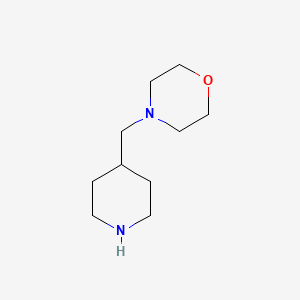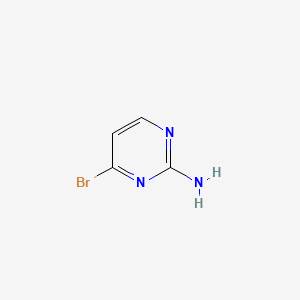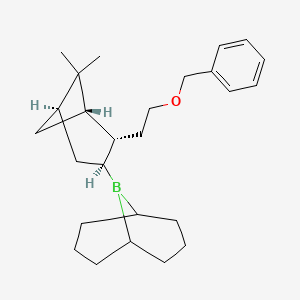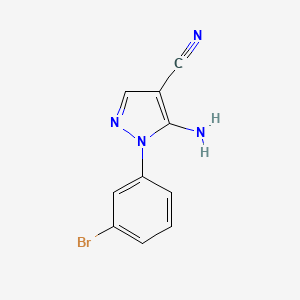
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a core structure found in many pharmacologically active molecules, and is often used in the development of new drugs and agrochemicals.
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, has been the subject of several studies. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides good yields . Another approach for synthesizing related compounds involves a one-pot, four-component condensation reaction, which is efficient and yields a new series of pyrazole derivatives . Additionally, a facile one-pot synthesis using alumina–silica-supported MnO2 as a recyclable catalyst in water has been reported, which simplifies the synthesis process and is environmentally friendly .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and is often determined using advanced techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was obtained to understand the reaction mechanism of similar pyrazole compounds with unsaturated carbonyl compounds .
Chemical Reactions Analysis
Pyrazole derivatives, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, can undergo various chemical reactions to form a wide range of heterocyclic compounds. For example, the synthesis of Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehydes derivatives has been reported, which further demonstrates the reactivity of pyrazole compounds . Moreover, the transformation of pyrazole derivatives to related fused heterocyclic systems has been studied, revealing their potential in creating biologically active molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has shown high selectivity and good to excellent yields under mild reaction conditions, indicating favorable properties for industrial applications, especially in crop protection . The environmental aspects of synthesis are also considered important, as demonstrated by methods that avoid the use of catalysts and perform reactions in aqueous media .
Applications De Recherche Scientifique
Antimicrobial Activity Synthesis : Novel Schiff bases using compounds like 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile have been synthesized, displaying significant in vitro antimicrobial activity. These compounds include derivatives synthesized through multi-step reactions, such as Vilsmeier-Haack reaction, and exhibit varied levels of activity against microbes (Puthran et al., 2019).
Green Chemistry Synthesis : A novel, one-pot, multicomponent synthesis method for 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed. This environmentally friendly approach uses alumina–silica-supported MnO2 as a recyclable catalyst in water, offering a more sustainable synthesis pathway (Poonam & Singh, 2019).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of Schiff base scaffolds of pyrazole nuclei, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, highlights an efficient, time-saving, and environmentally friendly method. This technique reduces the need for organic solvents, thus minimizing hazardous waste (Karati et al., 2022).
Electronic and Spectral Properties : Studies on derivatives of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile have explored their interaction with fullerene molecules. These studies encompass a range of properties including electronic spectra, solvation energy, and potential biological activities like antiarthritic properties (2022).
Corrosion Inhibition : Pyrazole derivatives, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These studies involve comprehensive investigations using various techniques like gravimetric and electrochemical studies (Yadav et al., 2016).
Crystal and Molecular Structure Analysis : Research has been conducted on the crystal and molecular structure of compounds related to 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, providing insights into their molecular interactions and stability (Fathima et al., 2014).
Green Synthesis Approaches : Environmentally friendly multicomponent cyclocondensations have been developed for synthesizing 5-aminopyrazole-4-carbonitriles. These approaches highlight the benefits of green chemistry, including the use of safe catalysts, minimization of waste, and avoidance of hazardous solvents (Kiyani & Bamdad, 2018).
Safety And Hazards
Orientations Futures
The future directions for 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile could involve further exploration of its antileishmanial and antimalarial activities . The compound could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .
Propriétés
IUPAC Name |
5-amino-1-(3-bromophenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTANIIIAZUVWIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C#N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500584 |
Source


|
| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
71856-56-9 |
Source


|
| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




